molecular formula C13H17FN2O B14028108 (5-Fluoro-2-methylphenyl)(4-methylpiperazin-1-yl)methanone

(5-Fluoro-2-methylphenyl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B14028108
M. Wt: 236.28 g/mol
InChI Key: ODRRTICFMINBLC-UHFFFAOYSA-N
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Description

(5-Fluoro-2-methylphenyl)(4-methylpiperazin-1-yl)methanone is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorine atom on the phenyl ring and a methyl group on the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-2-methylphenyl)(4-methylpiperazin-1-yl)methanone typically involves the reaction of 5-fluoro-2-methylbenzoyl chloride with 4-methylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-2-methylphenyl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a catalyst such as palladium on carbon.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5-Fluoro-2-methylphenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in the inflammatory response, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloro-2-fluoro-4-methylphenyl)(4-methylpiperazin-1-yl)methanone
  • (4-Fluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone

Uniqueness

(5-Fluoro-2-methylphenyl)(4-methylpiperazin-1-yl)methanone is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect its binding affinity to molecular targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C13H17FN2O

Molecular Weight

236.28 g/mol

IUPAC Name

(5-fluoro-2-methylphenyl)-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C13H17FN2O/c1-10-3-4-11(14)9-12(10)13(17)16-7-5-15(2)6-8-16/h3-4,9H,5-8H2,1-2H3

InChI Key

ODRRTICFMINBLC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)C(=O)N2CCN(CC2)C

Origin of Product

United States

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